molecular formula C13H12N2O2 B2989377 N-[(5-phenyl-1,2-oxazol-3-yl)methyl]prop-2-enamide CAS No. 2094505-69-6

N-[(5-phenyl-1,2-oxazol-3-yl)methyl]prop-2-enamide

Cat. No.: B2989377
CAS No.: 2094505-69-6
M. Wt: 228.251
InChI Key: FYPDYVZZQBCMLO-UHFFFAOYSA-N
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Description

N-[(5-phenyl-1,2-oxazol-3-yl)methyl]prop-2-enamide is a chemical compound belonging to the class of oxazole derivatives. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound features a phenyl group attached to the oxazole ring, which is further connected to a prop-2-enamide group. Due to its unique structure, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(5-phenyl-1,2-oxazol-3-yl)methyl]prop-2-enamide typically involves the following steps:

  • Formation of 5-phenyl-1,2-oxazole-3-carbaldehyde: This can be achieved by reacting phenylhydrazine with ethyl chloroformate under acidic conditions.

  • Conversion to the corresponding oxazolylmethylamine: The aldehyde group is then converted to an amine through reductive amination using an appropriate reducing agent such as sodium cyanoborohydride.

  • Introduction of the prop-2-enamide group: The final step involves the reaction of the oxazolylmethylamine with acryloyl chloride to form the desired compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-[(5-phenyl-1,2-oxazol-3-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: Nucleophilic substitution reactions can occur at the oxazole ring or the amide group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles like amines and alcohols can be used, with reaction conditions varying based on the specific nucleophile.

Major Products Formed:

  • Oxidation Products: Oxo derivatives of the compound.

  • Reduction Products: Reduced analogs with different functional groups.

  • Substitution Products: Substituted oxazoles or amides with various substituents.

Scientific Research Applications

N-[(5-phenyl-1,2-oxazol-3-yl)methyl]prop-2-enamide has found applications in several scientific research areas:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: It is used in the production of various chemical products, including polymers and coatings.

Mechanism of Action

The mechanism by which N-[(5-phenyl-1,2-oxazol-3-yl)methyl]prop-2-enamide exerts its effects involves interactions with specific molecular targets and pathways. The phenyl group and the oxazole ring contribute to its binding affinity and selectivity towards these targets. The exact mechanism may vary depending on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • 5-phenyl-1,2-oxazole-3-carbaldehyde

  • (5-phenyl-1,2-oxazol-3-yl)methyl 3,4-dichlorobenzoate

  • 1,4-Bis(5-phenyloxazol-2-yl)benzene

Uniqueness: N-[(5-phenyl-1,2-oxazol-3-yl)methyl]prop-2-enamide stands out due to its specific structural features, which confer unique chemical and biological properties compared to other oxazole derivatives

Properties

IUPAC Name

N-[(5-phenyl-1,2-oxazol-3-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c1-2-13(16)14-9-11-8-12(17-15-11)10-6-4-3-5-7-10/h2-8H,1,9H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYPDYVZZQBCMLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=NOC(=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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